molecular formula C15H26N2O2 B2715348 tert-butyl N-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}carbamate CAS No. 1333696-61-9

tert-butyl N-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}carbamate

Cat. No.: B2715348
CAS No.: 1333696-61-9
M. Wt: 266.385
InChI Key: QTRVVHIQCTVVRL-UHFFFAOYSA-N
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Description

Tert-butyl N-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a piperidine ring, and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}carbamate typically involves multiple stepsThe final step involves the formation of the carbamate group using tert-butyl chloroformate and a suitable base under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Tert-butyl N-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. Additionally, it may interact with ion channels, altering their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}carbamate is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to similar compounds. Its combination of a piperidine ring and a propynyl group provides distinct chemical properties that can be leveraged in various applications .

Properties

IUPAC Name

tert-butyl N-methyl-N-[(1-prop-2-ynylpiperidin-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-6-9-17-10-7-13(8-11-17)12-16(5)14(18)19-15(2,3)4/h1,13H,7-12H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRVVHIQCTVVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCN(CC1)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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